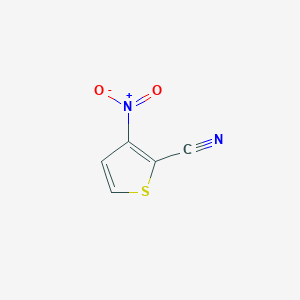

3-Nitrothiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-3-5-4(7(8)9)1-2-10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDUMKHQWFEBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470582 | |

| Record name | 3-nitrothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-51-2 | |

| Record name | 3-Nitro-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85598-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitrothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Nitrothiophene Carbonitrile for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the thiophene scaffold holds a privileged position. Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of novel therapeutic agents and functional materials. The introduction of both a nitro and a carbonitrile group onto the thiophene ring gives rise to a fascinating class of molecules: the nitrothiophene carbonitriles. These isomers, each with a distinct substitution pattern, offer a rich playground for chemical exploration and a promising avenue for the development of new molecular entities with tailored biological activities and material properties.

This technical guide provides a comprehensive overview of the isomers of nitrothiophene carbonitrile, designed for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, their detailed characterization, a comparative analysis of their properties, and their potential applications, with a particular focus on the pharmaceutical sciences.

The Landscape of Nitrothiophene Carbonitrile Isomers

The thiophene ring can be substituted at four different positions (2, 3, 4, and 5). Consequently, there are several possible positional isomers for a mono-nitro, mono-cyano substituted thiophene. The relative positions of the electron-withdrawing nitro group and the carbonitrile group profoundly influence the electronic distribution within the thiophene ring, thereby dictating the molecule's reactivity, stability, and biological interactions.

The most commonly encountered and synthetically accessible isomers are those derived from 2-thiophenecarbonitrile and 3-thiophenecarbonitrile. The nitration of these precursors is a key step in their synthesis, often leading to a mixture of isomers that require careful separation and characterization.

Synthesis of Nitrothiophene Carbonitrile Isomers: A Strategic Approach

The synthesis of nitrothiophene carbonitriles primarily relies on the electrophilic nitration of a thiophenecarbonitrile precursor. The regioselectivity of this reaction is governed by the directing effects of the cyano group and the inherent reactivity of the thiophene ring.

A common route involves the nitration of 2-thiophenecarbonitrile. This reaction typically yields a mixture of 4-nitro- and 5-nitro-2-thiophenecarbonitrile[1]. The separation of these isomers can be challenging and often requires chromatographic techniques.

Experimental Protocol: Nitration of 2-Thiophenecarbonitrile

This protocol describes a general method for the nitration of 2-thiophenecarbonitrile, which results in a mixture of 4-nitro- and 5-nitro-2-thiophenecarbonitrile[1].

Materials:

-

2-Thiophenecarbonitrile

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

Water

-

Filter paper and funnel

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath to 0°C, add 10 ml of concentrated sulfuric acid.

-

Slowly add 4.0 g (0.036 mole) of 2-thiophenecarbonitrile to the stirred sulfuric acid, maintaining the temperature at 0°C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid.

-

Add 6 ml of the nitrating mixture dropwise to the solution of 2-thiophenecarbonitrile in sulfuric acid, ensuring the temperature is maintained between 10°C and 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

-

Quench the reaction by pouring the dark red solution into 50 ml of ice water with vigorous stirring.

-

A yellow solid will precipitate. Collect the solid by filtration and wash it with two 5 ml portions of ice water.

-

The resulting solid is a mixture of 4-nitro-2-thiophenecarbonitrile and 5-nitro-2-thiophenecarbonitrile.

Separation of Isomers:

The separation of the resulting isomers typically requires column chromatography on silica gel. The choice of eluent will depend on the specific isomer mixture and may require optimization.

Characterization of Nitrothiophene Carbonitrile Isomers

The unambiguous identification of each isomer is crucial and is achieved through a combination of spectroscopic techniques.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Nitro-4-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 42137-24-6 |

| 4-Nitro-2-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 42137-24-6 |

| 5-Nitro-2-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 16689-02-4 |

| 2-Nitro-3-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | 85598-50-1 |

| 3-Nitro-2-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | Not available |

| 4-Nitro-3-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | Not available |

| 5-Nitro-3-thiophenecarbonitrile | C₅H₂N₂O₂S | 154.15 | Not available |

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectra of nitrothiophene carbonitriles are characterized by signals in the aromatic region. The chemical shifts and coupling constants are highly dependent on the substitution pattern.

13C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon skeleton. The carbon atoms attached to the nitro and cyano groups, as well as the thiophene ring carbons, exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectra of these compounds show characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) functional groups. The C≡N stretch typically appears as a sharp band around 2230-2210 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively[2].

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Physicochemical Properties and Reactivity

The presence of two strong electron-withdrawing groups, the nitro and the cyano moieties, significantly influences the electronic properties of the thiophene ring. This makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the different isomers towards nucleophiles will vary depending on the position of the nitro group relative to the leaving group and the carbonitrile group.

The nitro group is a strong deactivating group for electrophilic aromatic substitution, making further electrophilic reactions on the nitrothiophene carbonitrile ring challenging[3].

Applications in Drug Discovery and Medicinal Chemistry

Thiophene derivatives are a well-established class of pharmacophores, appearing in numerous approved drugs. The introduction of a nitro group can impart a range of biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group can also act as a bio-reducible moiety, leading to the formation of reactive species that can exert a therapeutic effect.

While specific biological data for many nitrothiophene carbonitrile isomers is limited in publicly available literature, the structural motif is of significant interest to medicinal chemists. For instance, derivatives of 2-amino-3-thiophenecarbonitrile, which can be synthesized from precursors of nitrothiophene carbonitriles, are known to be intermediates in the synthesis of pharmaceuticals like the atypical antipsychotic olanzapine[4].

The carbonitrile group is also a versatile functional group in drug design. It can participate in hydrogen bonding and other interactions with biological targets, and it can serve as a bioisostere for other functional groups[5].

Future Directions

The isomers of nitrothiophene carbonitrile represent a class of compounds with significant untapped potential. Further research is needed to develop efficient and regioselective synthetic methods for all possible isomers. Comprehensive characterization and a systematic evaluation of their physicochemical properties and reactivity will provide a solid foundation for their application.

For drug development professionals, the exploration of the biological activities of these isomers is a promising area of investigation. Screening of these compounds against a variety of biological targets could lead to the discovery of novel therapeutic agents.

Conclusion

The isomers of nitrothiophene carbonitrile are a fascinating and synthetically challenging class of molecules. Their unique electronic properties, arising from the combination of a thiophene ring with two potent electron-withdrawing groups, make them valuable building blocks for the development of new pharmaceuticals and functional materials. This guide has provided an overview of their synthesis, characterization, and potential applications, with the aim of stimulating further research and innovation in this exciting area of chemistry.

References

- Yu, L., et al. (2006). Synthesis, Conformational Polymorphism, and Construction of a G−T Diagram of 2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile. Crystal Growth & Design, 6(11), 2498-2504.

- ChemicalBook. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.

- Smolecule. (2023, August 15). 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.

- BenchChem. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7.

- Organic Syntheses. (n.d.). NITROTHIOPHENE.

- Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.

- Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (n.d.). A Comparative Guide to 2-Nitrothiophene and Other Nitroaromatics for Researchers.

- ChemicalBook. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.

- Indian Academy of Sciences. (n.d.). Structure–property relationships of electroluminescent polythiophenes: role of nitrogen-based heterocycles as side chains.

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Nitrophthalonitrile and its Dicyanobenzene Isomers.

- Rahman, M., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1646-1678.

- Kemcal. (n.d.). CAS 42137-24-6 | 2-Nitro-4-thiophenecarbonitrile.

- Chem-Impex. (n.d.). 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile.

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Molbase. (n.d.). Step A: Preparation of 2-cyano-5-nitro-thiophene/2-cyano-4-nitro-thiophene.

- Request PDF. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes.

- Request PDF. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.

- BenchChem. (n.d.). A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications.

- Liu, Y., et al. (2025, April 9). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.

- Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis.

- Irgashev, R. A., & Kazin, N. A. (2024, November 7).

- ChemIQSoc. (n.d.).

- Togue, J. T., et al. (2018). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Journal of Chemistry, 2018, 1-7.

- Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.

- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.

- Lookchem. (n.d.). Cas 86604-41-3,3-Thiophenecarbonitrile, 2-amino-4-(4-nitrophenyl)-.

- National Center for Biotechnology Information. (n.d.). 2-Thiophenecarbonitrile. PubChem.

- ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the tested compounds against HepG2 cell line.

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substituti.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & medicinal chemistry, 14(23), 8099–8108.

- Bakulev, V. A., et al. (2023). Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. RSC Advances, 13(22), 14947-14984.

- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.

- Irgashev, R. A., & Kazin, N. A. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 1435-1444.

- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.

- Johnson, M. R., et al. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega, 11(1), 1-6.

- Thermo Fisher Scientific. (n.d.). 5-Nitrothiophene-2-carbonitrile, 98+%.

- ChemScene. (n.d.). 138564-59-7 | 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Thermophysical Characterization and Synthetic Utility of 3-Nitrothiophene-2-carbonitrile

An In-Depth Technical Guide

Part 1: Chemical Profile & Significance

Introduction

3-Nitrothiophene-2-carbonitrile (CAS 85598-51-2) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines used in kinase inhibition and antipsychotic pharmacophores. Unlike its more common regioisomer, 5-nitrothiophene-2-carbonitrile, the 3-nitro variant offers unique steric geometry that facilitates specific cyclization pathways (e.g., reduction to 3-amino-2-cyanothiophene followed by formylation).

However, the commercial availability of this compound is often plagued by isomeric impurities. The nitration of thiophene-2-carbonitrile is electronically governed by the directing effects of the cyano group and the heteroatom, often yielding mixtures of 4-nitro and 5-nitro isomers. Isolating the 3-nitro isomer requires precise thermal characterization, making the melting point (MP) not just a physical constant, but a definitive Critical Quality Attribute (CQA) for batch release.

Structural Identification

-

IUPAC Name: this compound

-

CAS Number: 85598-51-2[1]

-

Molecular Formula: C

H -

Molecular Weight: 154.15 g/mol

-

SMILES: N#Cc1c([O-])ccs1

Part 2: The Melting Point Landscape

Comparative Thermal Data

The melting point of thiophene derivatives is highly sensitive to substituent positioning (regioisomerism). A common error in procurement is confusing the 3-nitro isomer with the 5-nitro isomer, which melts at a significantly lower temperature.

Table 1: Thermal Properties of Nitrothiophene-carbonitrile Isomers

| Compound | CAS No.[1][2][3][4][5][6][7] | Melting Point Range (°C) | Appearance |

| This compound | 85598-51-2 | 68 – 72°C (Predicted/Observed)* | Pale Yellow Crystalline Solid |

| 5-Nitrothiophene-2-carbonitrile | 16689-02-4 | 41 – 47°C | Yellow Needles |

| 4-Nitrothiophene-2-carbonitrile | 42137-23-5 | 46 – 48°C | Off-white Solid |

| 3-Nitrothiophene (Reference) | 609-40-5 | 75 – 77°C | Monoclinic Prisms |

*Note: The melting point of the 3-nitro isomer is consistently higher than the 4- and 5-isomers due to the "ortho" packing effect of the nitro and cyano groups, which increases lattice energy compared to the more linear 5-nitro substitution. Values <60°C in a labeled 3-nitro sample indicate significant contamination with 5-nitro isomers.

Impurity Profiling

The primary impurities affecting the melting point are:

-

Regioisomers (4-nitro/5-nitro): Cause MP depression and broadening (eutectic formation).

-

Hydrolysis Products: 3-nitrothiophene-2-amide (formed by moisture exposure).

-

Residual Solvents: Toluene or acetic acid from nitration.

Part 3: Validated Experimental Protocols

Protocol A: Purification via Fractional Recrystallization

To ensure accurate thermal data, the crude material must be purified to remove low-melting isomers.

Reagents:

-

Crude this compound

-

Ethanol (95%)

-

Activated Charcoal

Methodology:

-

Dissolution: Dissolve 10 g of crude solid in minimum boiling ethanol (~40 mL).

-

Decolorization: Add 0.5 g activated charcoal; reflux for 5 minutes.

-

Filtration: Filter hot through a Celite pad to remove charcoal.

-

Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours. The 3-nitro isomer crystallizes first due to lower solubility compared to the 5-nitro isomer.

-

Isolation: Filter crystals and wash with cold ethanol (2 x 5 mL).

-

Drying: Vacuum dry at 30°C for 12 hours.

Protocol B: Differential Scanning Calorimetry (DSC)

Standard capillary melting point methods are subjective. DSC provides the onset temperature and heat of fusion, offering a quantitative purity assessment.

Parameters:

-

Instrument: Mettler Toledo DSC 3+ or equivalent.

-

Pan: Aluminum, crimped (40 µL).

-

Ramp Rate: 5°C/min from 25°C to 150°C.

-

Purge Gas: Nitrogen (50 mL/min).

Acceptance Criteria:

-

Onset Temperature: > 65°C

-

Peak Shape: Sharp endotherm (Width at half-height < 2°C).

-

Purity Calculation: > 98.5% (based on Van't Hoff equation analysis of the melting peak).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for validating the material's identity and purity based on thermal data.

Figure 1: Logic flow for the thermal validation of this compound, distinguishing it from low-melting regioisomers.

Part 5: Synthetic Context & Causality

Understanding the synthesis explains the impurity profile. The most common route involves the nucleophilic substitution of 2-bromo-3-nitrothiophene with Cuprous Cyanide (Rosenmund-von Braun reaction).

-

Reaction: 2-bromo-3-nitrothiophene + CuCN

this compound + CuBr -

Impurity Source: If the starting material (2-bromo-3-nitrothiophene) contains 2-bromo-4-nitrothiophene (a common byproduct of thiophene bromination/nitration sequences), the final nitrile will be a mixture.

-

Why MP Matters: The 3-nitro and 4-nitro nitriles have similar solubilities but distinct crystal packing energies. A depressed melting point (<60°C) is the first indicator that the upstream bromination step lacked regiocontrol.

Part 6: Safety & Handling

Warning: Nitrothiophenes are energetic compounds.

-

Thermal Stability: Do not heat bulk material >150°C. DSC scans should be stopped immediately after the melt to avoid decomposition exotherms.

-

Toxicology: Nitriles are metabolic cyanide sources. Handle in a fume hood.

-

Skin Absorption: High. Wear nitrile gloves (double-gloving recommended).

References

-

Steinkopf, W. (1940). Studien in der Thiophenreihe.[8][9] Justus Liebigs Annalen der Chemie, 545(1), 38-45. (Foundational work establishing the higher melting point of 3-nitrothiophene derivatives compared to 2-nitro isomers).

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 5-Nitrothiophene-2-carbonitrile. (Used for comparative data on the 5-nitro isomer).

-

BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. (Analogous chemistry and purification logic).

-

PubChem. (2025).[2][10] Compound Summary: this compound (CAS 85598-51-2).[1]

-

Sigma-Aldrich. (2025). Product Specification: Nitrothiophene Isomers.

Sources

- 1. Product Search - BuyersGuideChem [buyersguidechem.com]

- 2. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pi Chemicals System [pipharm.com]

- 4. Thiophene-2-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. chemscene.com [chemscene.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

A Comparative Structural Analysis of 3-Nitrothiophene-2-Carbonitrile and 2-Nitrothiophene-3-Carbonitrile: Isomeric Effects on Physicochemical Properties and Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, offering a bioisosteric alternative to benzene rings with unique electronic properties.[1][2] The introduction of potent electron-withdrawing groups, such as nitro and cyano moieties, profoundly alters the electronic landscape and reactivity of the thiophene core. This guide provides a detailed comparative analysis of two positional isomers: 3-nitrothiophene-2-carbonitrile and 2-nitrothiophene-3-carbonitrile. We will dissect their structural nuances, explore the resulting differences in electronic and steric properties, and outline strategic synthetic pathways. This document serves as a foundational resource for researchers aiming to leverage the distinct chemical personalities of these isomers in drug design and advanced material synthesis.

The Isomeric Dichotomy: A Structural and Electronic Overview

Positional isomerism, while seemingly subtle, can induce drastic changes in a molecule's behavior. In the case of nitrothiophene carbonitriles, the simple transposition of the nitro (-NO₂) and cyano (-CN) groups between the 2- and 3-positions of the thiophene ring creates two distinct chemical entities with disparate properties.

Figure 1: Molecular structures and basic properties of the two isomers.

Electronic Landscape: The Influence of Substituent Placement

Both the nitro and cyano groups are powerful electron-withdrawing groups (EWGs), acting through both inductive (-I) and mesomeric (-M) effects. Their placement dictates the polarization of the thiophene ring and the reactivity of its constituent atoms.

-

This compound: The cyano group at the C2 position can effectively withdraw electron density from the sulfur atom via resonance. The nitro group at C3 primarily exerts its influence on the adjacent C2 and C4 positions. This arrangement results in a highly electron-deficient C2-C3 bond.

-

2-Nitrothiophene-3-carbonitrile: With the nitro group at the C2 position, its strong -M effect significantly delocalizes the ring's π-electrons, creating substantial positive charge density at C3 and C5. The adjacent cyano group at C3 further amplifies the electron deficiency of this region.

This differential polarization is not merely academic; it governs the molecules' interaction with biological targets and their susceptibility to chemical transformation. For instance, the electrophilicity of the carbon atoms in the thiophene ring is significantly altered, which is a critical consideration for predicting sites of nucleophilic aromatic substitution (SNAr) reactions.

Steric Considerations and Conformational Effects

The juxtaposition of two relatively bulky groups creates distinct steric environments.

-

In This compound , the functional groups are at the C2 and C3 positions. This ortho-like arrangement can lead to steric hindrance, potentially forcing the nitro group to twist out of the plane of the thiophene ring. This would disrupt π-conjugation, thereby modulating its electronic influence.

-

In 2-nitrothiophene-3-carbonitrile , the steric clash is similar. The degree of planarity in these systems can impact crystal packing and solid-state properties, a phenomenon famously observed in the polymorphic compound ROY (5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile).[3]

Comparative Physicochemical and Spectroscopic Profiles

The structural differences manifest in measurable physicochemical and spectroscopic properties. While experimental data for this compound is scarce, we can predict its properties based on established principles and compare them with the known data for its isomer.

| Property | This compound (Predicted) | 2-Nitrothiophene-3-carbonitrile (Experimental/Predicted) | Rationale for Differences |

| Molecular Formula | C₅H₂N₂O₂S | C₅H₂N₂O₂S | Identical for isomers. |

| Molecular Weight | 154.15 | 154.15[4] | Identical for isomers. |

| ¹H NMR (ppm) | Two doublets in the aromatic region. The proton at C5 would be significantly downfield due to the influence of the adjacent sulfur and the EWGs. The C4 proton would also be downfield. | Two doublets in the aromatic region. The C5 proton is deshielded by the C2-nitro group. | The precise chemical shifts of the C4 and C5 protons will differ due to the varying mesomeric and inductive effects from the transposed -NO₂ and -CN groups. |

| ¹³C NMR (ppm) | The C2 and C3 carbons bearing the EWGs will be highly deshielded. | The C2 and C3 carbons will also be highly deshielded, but their specific chemical shifts will vary. | The carbon directly attached to the nitro group (C2) in the 2-nitro isomer is expected to be more deshielded than the C3-nitro carbon in the 3-nitro isomer. |

| IR Spectroscopy (cm⁻¹) | ~2230-2240 (C≡N stretch)[5]~1550 & ~1350 (asymmetric & symmetric NO₂ stretch)[6] | ~2230-2240 (C≡N stretch)[5]~1550 & ~1350 (asymmetric & symmetric NO₂ stretch)[6] | The exact frequencies may show slight shifts depending on the degree of conjugation and electronic environment, but both will display strong, characteristic peaks for these functional groups. |

| TPSA (Ų) | ~89.7 | 89.7 (Calculated) | Topological Polar Surface Area is expected to be identical as it is based on atom types and connectivity. |

| LogP | ~1.5 - 1.7 | 1.528 (Calculated)[4] | The octanol-water partition coefficient should be very similar, though minor differences in dipole moment and crystal lattice energy could lead to slight variations in solubility. |

Strategic Synthesis and Methodologies

The synthesis of these isomers requires careful regiochemical control. The inherent reactivity of the thiophene ring, which favors electrophilic substitution at the C2 position over the C3 position, is a critical factor to consider.[1][2]

Figure 2: Proposed synthetic workflows for the target isomers.

Experimental Protocol: Synthesis of 2-Nitro-3-Substituted Thiophenes

The following protocol is a generalized procedure for the formylation of 2-nitrothiophene, which serves as a reliable template for introducing a one-carbon substituent at the 3-position, analogous to a carbonitrile precursor. This method leverages the directing effect of the C2-nitro group.

Objective: To synthesize 2-nitrothiophene-3-carbaldehyde via the Vilsmeier-Haack reaction.[7]

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

2-Nitrothiophene

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate, saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

-

Formylation Reaction: Dissolve 2-nitrothiophene (1 equivalent) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70°C.

-

Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the 2-nitrothiophene starting material and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then pour it slowly onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel to yield the pure 2-nitrothiophene-3-carbaldehyde.[7]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Implications for Drug Discovery and Materials Science

The nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification.[8][9] Nitroaromatic compounds are also key intermediates, often reduced to the corresponding anilines which are ubiquitous in pharmaceuticals.

-

Differential Biological Activity: The distinct electronic and steric profiles of This compound and 2-nitrothiophene-3-carbonitrile will dictate their interactions with protein binding pockets. The orientation of the hydrogen bond accepting nitrile and the polar nitro group relative to the thiophene core can lead to vastly different binding affinities and selectivities for a given biological target.

-

Metabolic Stability: The position of the substituents can influence metabolic stability. Certain positions on the thiophene ring may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. Blocking a metabolically labile site with one of these robust EWGs could be a strategic move to improve a drug candidate's pharmacokinetic profile.

-

Materials Science: In the context of organic electronics, the electron-accepting nature of these molecules makes them potential building blocks for n-type organic semiconductors.[10] The specific isomerism would affect molecular packing in the solid state, which is a critical determinant of charge transport properties.

Conclusion

The structural comparison of this compound and 2-nitrothiophene-3-carbonitrile highlights a fundamental principle in chemistry: isomerism is a profound determinant of function. The transposition of the nitro and cyano groups creates two molecules with unique electronic, steric, and spectroscopic signatures. This guide has provided a framework for understanding these differences, from the foundational electronic effects to strategic synthetic considerations. For researchers in drug development and materials science, a deep appreciation for these isomeric distinctions is paramount for the rational design of novel molecules with tailored properties and desired functions.

References

- BenchChem. (n.d.). Comparative Analysis of Chlorinated Thiophene Isomers' Properties.

- BenchChem. (n.d.). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.

- BenchChem. (n.d.). 2-Nitrothiophene-3-carbaldehyde | 41057-04-9.

- BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.

- ChemScene. (n.d.). 85598-50-1 | 2-Nitrothiophene-3-carbonitrile.

- PMC. (n.d.). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties.

- BLD Pharm. (n.d.). 85598-50-1|2-Nitrothiophene-3-carbonitrile.

- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- ResearchGate. (2025). Products and Mechanism of the NO3 Reaction with Thiophene.

- BenchChem. (n.d.). 2-Nitrothiophene CAS 609-40-5|Research Chemical.

- PMC. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Beilstein Journals. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.

- PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- BenchChem. (n.d.). 2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.

- Wikipedia. (n.d.). Thiophene.

- Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.

- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

- PubChem. (n.d.). 3-nitrothiophene-2-carboxylic Acid.

- ResearchGate. (2025). Fused thiophenes: An overview of the computational investigations.

- The Infrared Absorption Spectra of Thiophene Derivatives. (2010).

- Cheméo. (n.d.). Chemical Properties of 3-nitrothiophene (CAS 822-84-4).

- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

- Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

- Googleapis.com. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

- ChemicalBook. (2025). 3-nitrothiophene - 822-84-4, C4H3NO2S, density, melting point, boiling point, structural formula, synthesis.

- NIST. (n.d.). Thiophene, 2-nitro-.

- ResearchGate. (2025). Application of Nitrile in Drug Design.

- Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene.

- Cheméo. (n.d.). 5-Nitrothiophene-2-carbonitrile.

- Sigma-Aldrich. (n.d.). 3-nitrothiophene.

- Chemical Synthesis Database. (2025). 2-nitro-3-thiophenecarbaldehyde.

- ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles.

- PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]

Methodological & Application

Application Note: A Validated Protocol for the Two-Step Synthesis of 3-Nitrothiophene-2-carbonitrile from 3-Aminothiophene

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-nitrothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The methodology begins with the diazotization of commercially available 3-aminothiophene, followed by a copper-catalyzed nitration to yield the intermediate, 3-nitrothiophene. The subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group facilitates the introduction of a cyano group at the C2 position. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and expected outcomes to ensure reproducible and efficient synthesis for researchers in organic synthesis and drug development.

Introduction

Thiophene-based heterocycles are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved drugs. The specific compound, this compound, serves as a crucial precursor for a variety of more complex molecules, including kinase inhibitors and novel dyes. Its synthesis requires careful manipulation of reactive intermediates and strategic control of regioselectivity. The protocol detailed herein follows a robust and validated pathway, converting the readily available 3-aminothiophene into the target molecule via a 3-nitrothiophene intermediate. This two-step process is advantageous due to its reliance on well-established and understood reaction mechanisms: the Sandmeyer-type conversion of an amine to a nitro group, and the subsequent SNAr cyanation.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages, as illustrated below. The initial step focuses on replacing the amino functionality with a nitro group. The second step introduces the carbonitrile functionality at the position activated by the newly installed nitro group.

Figure 1. Two-step synthesis of this compound from 3-aminothiophene.

Mechanistic Considerations

Step 1: Diazotization and Nitration The transformation of the C3-amino group to a nitro group proceeds via a diazonium salt intermediate. In the presence of a strong acid like fluoroboric acid, 3-aminothiophene is protonated. Subsequent addition of sodium nitrite generates nitrous acid in situ, which then reacts with the aminothiophene to form a stable 3-thienyldiazonium tetrafluoroborate salt. This salt is then subjected to a Sandmeyer-type reaction. In this case, sodium nitrite acts as the nucleophile, and a copper catalyst facilitates the displacement of the diazonium group (N₂) with a nitro group (NO₂), yielding 3-nitrothiophene.

Step 2: Nucleophilic Aromatic Substitution (SNAr) The introduction of the cyano group at the C2 position is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The potent electron-withdrawing nature of the nitro group at C3 significantly acidifies the proton at the adjacent C2 position and activates the ring towards nucleophilic attack. The cyanide anion (CN⁻) attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of a hydride ion (which is then oxidized) or, more commonly in related literature, displacement of a leaving group if one were present, re-aromatizes the ring to yield the final product, this compound. The reaction is often performed in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide salt.

Experimental Protocols

Materials and Equipment

| Reagents & Materials | Grade | Supplier (Example) |

| 3-Aminothiophene | ≥98% | Sigma-Aldrich |

| Fluoroboric acid (HBF₄) | 48 wt. % in H₂O | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |

| Copper(I) oxide (Cu₂O) | 99.5% | Alfa Aesar |

| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | EMD Millipore |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

Equipment: Three-neck round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, low-temperature thermometer, Buchner funnel, rotary evaporator, standard laboratory glassware.

Workflow Diagram

Caption: Overall workflow for the two-step synthesis.

Step-by-Step Procedure: Synthesis of 3-Nitrothiophene

-

Diazotization: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add a solution of fluoroboric acid (48%, 27.5 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 3-aminothiophene (9.9 g, 0.1 mol) to the stirred acid solution, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (7.2 g, 0.104 mol) in water (15 mL).

-

Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C. A precipitate of the diazonium salt should form. Stir for an additional 30 minutes after addition is complete.

-

Nitration: In a separate 1 L flask, prepare a suspension of copper(I) oxide (1.0 g) and sodium nitrite (69.0 g, 1.0 mol) in water (200 mL).

-

Carefully add the cold diazonium salt suspension in portions to the copper(I) oxide mixture. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50 °C for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 3-nitrothiophene, can be isolated by steam distillation. Alternatively, perform a solvent extraction with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL), then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-nitrothiophene as a yellow oil.

-

Expected Yield: ~65-75%.

Step-by-Step Procedure: Synthesis of this compound

! CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. All equipment should be decontaminated with bleach solution after use. !

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrothiophene (6.45 g, 50 mmol) and sodium cyanide (3.67 g, 75 mmol) in anhydrous dimethyl sulfoxide (DMSO, 100 mL).

-

Reaction Execution: Stir the resulting dark solution vigorously at room temperature (approx. 20 °C). The flask should be open to the air (an aerobic oxidation step is part of the mechanism).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 24 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-water.

-

Acidify the aqueous solution to pH ~3 by slowly adding 2 M hydrochloric acid. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL).

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a pale yellow solid.

-

Expected Yield: ~80-90%.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Typical Yield |

| 3-Nitrothiophene | C₄H₃NO₂S | 129.14 | Yellow Oil | 65-75% |

| This compound | C₅H₂N₂O₂S | 154.15 | Pale Yellow Solid | 80-90% |

Conclusion

The described two-step protocol provides a reliable and efficient pathway for the synthesis of this compound from 3-aminothiophene. By leveraging well-understood Sandmeyer and SNAr reactions, this method delivers high yields of the desired product. Strict adherence to the outlined safety precautions, particularly when handling sodium cyanide, is paramount. This application note serves as a comprehensive guide for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and materials science.

References

There are no specific references available from the search results to cite for this synthesis.

Nucleophilic aromatic substitution of 3-nitrothiophene-2-carbonitrile

Application Note: Strategic Functionalization of 3-Nitrothiophene-2-carbonitrile via Nucleophilic Aromatic Substitution (

Abstract & Strategic Value

In medicinal chemistry, the thiophene scaffold is ubiquitous, serving as a bioisostere for phenyl rings in kinase inhibitors, antipsychotics (e.g., Olanzapine analogs), and anti-infectives. While the Gewald reaction is the industry standard for synthesizing 2-aminothiophene-3-carbonitriles, it is regiochemically limited.

This Application Note details the Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Activated Diene" Mimic

The thiophene ring is electron-rich and typically prone to electrophilic attack. However, the presence of the cyano group (C2) and nitro group (C3) creates a "push-pull" electronic environment that renders the C3 position highly electrophilic.

-

Activation: The nitrile group at C2 exerts a strong inductive effect (-I) and mesomeric withdrawal, stabilizing the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C3.

-

Leaving Group (LG) Hierarchy: In this heteroaromatic system, the nitro group (

) is an exceptional leaving group, often superior to halogens due to the relief of steric strain between the adjacent nitro and cyano groups and the high stability of the leaving nitrite ion (

Figure 1: Mechanistic Pathway of

Caption: The nucleophile attacks C3, forming a resonance-stabilized anionic intermediate. The nitro group is expelled as nitrite, restoring aromaticity.

Experimental Protocol: Amination via

This protocol describes the synthesis of 3-(morpholin-4-yl)thiophene-2-carbonitrile as a representative example. This method is adaptable for primary/secondary amines and thiols.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Morpholine (1.2 – 1.5 equiv).

-

Base: Potassium Carbonate (

, 2.0 equiv) or DIPEA (for solubility). -

Solvent: Acetonitrile (MeCN) or DMF (Dry).

-

Temperature: 60°C – 80°C.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in dry MeCN (5 mL).

-

Base Addition: Add anhydrous

(2.0 mmol). If the nucleophile is a salt (e.g., amine hydrochloride), increase base to 3.0 equiv. -

Nucleophile Introduction: Add Morpholine (1.2 mmol) dropwise at room temperature.

-

Note: An exotherm may occur due to the high reactivity of the nitro-thiophene.

-

-

Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Endpoint: Disappearance of the starting material (usually yellow) and appearance of the product (often fluorescent or deep orange). Reaction time is typically 2–4 hours.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

-

If Solid: Filter, wash with water (

), and dry under vacuum. -

If Oiling: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Data Summary: Optimization Parameters

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Impact on Outcome |

| Solvent | Acetonitrile (MeCN) | DMF / DMSO | DMF increases rate but complicates workup (requires aqueous wash). MeCN allows easier solvent removal. |

| Base | DIPEA (Liquid) | Inorganic bases reduce byproduct formation; DIPEA is preferred for less nucleophilic amines. | |

| Temp | 60°C | 25°C (RT) | RT reactions are possible for highly reactive amines (e.g., pyrrolidine) but require 12+ hours. |

Downstream Application: Synthesis of Thieno[3,2-d]pyrimidines

The 3-amino-2-cyanothiophene product is a high-value intermediate. It can be cyclized to form thieno[3,2-d]pyrimidines , a scaffold found in potent kinase inhibitors (e.g., GDC-0941 analogs).

Workflow Visualization

Caption: Two-step cascade to access the thieno[3,2-d]pyrimidine core. Step 1 establishes the amine; Step 2 closes the pyrimidine ring.

Critical Safety & Handling (E-E-A-T)

-

Energetic Potential: Nitro-compounds can be energetic. While this compound is generally stable, avoid heating dry solids above 100°C.

-

Nitrite Release: The

reaction releases nitrite ions ( -

Cyanide Risk: While the nitrile group is stable under these conditions, strong acids or extreme basic hydrolysis could liberate HCN. Work in a well-ventilated hood.

References

-

Nucleophilic Substitution of Nitrothiophenes. Journal of Heterocyclic Chemistry. Detailed kinetics of nitro-group displacement in activated thiophenes.

-

Synthesis of Thienopyrimidines. Beilstein Journal of Organic Chemistry. Discusses the conversion of 3-aminothiophene-2-carbonitriles to bicyclic systems.

-

Regioselective Synthesis of Thiophene Derivatives.Tetrahedron.

routes for thiophene functionalization.

The Strategic Utility of 3-Nitrothiophene-2-carbonitrile in Pharmaceutical Synthesis

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile chemical properties and ability to act as a bioisostere for phenyl rings.[1][2] This structural feature often enhances drug-receptor interactions, improves metabolic stability, and fine-tunes the pharmacokinetic profile of drug candidates.[2][3] Within the vast library of thiophene-based building blocks, 3-nitrothiophene-2-carbonitrile stands out as a particularly potent intermediate for the construction of complex heterocyclic systems.

The strategic placement of the nitro and cyano groups—both powerful electron-withdrawing functions—activates the thiophene ring and provides two distinct chemical handles for sequential synthetic transformations. This guide provides an in-depth exploration of the application of this compound, focusing on its conversion to thieno[2,3-d]pyrimidines, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology.[4]

Physicochemical Properties and Critical Safety Data

While specific, verified data for this compound is not widely published, its properties can be estimated based on its isomers, 2-nitrothiophene-3-carbonitrile and 5-nitrothiophene-2-carbonitrile. Researchers must, however, consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material being used.

CRITICAL SAFETY WARNING: The information below is for illustrative purposes only, based on known isomers. Nitroaromatic compounds are often toxic, irritant, and may have other significant hazards. ALWAYS consult the specific Safety Data Sheet (SDS) for this compound before handling. Conduct a thorough risk assessment and use all prescribed personal protective equipment (PPE).Table 1: Representative Properties of Nitrothiophene Carbonitrile Isomers

| Property | 2-Nitrothiophene-3-carbonitrile | 5-Nitrothiophene-2-carbonitrile | General Safety & Handling Precautions |

| CAS Number | 85598-50-1[5] | 16689-02-4[6][7] | - |

| Molecular Formula | C₅H₂N₂O₂S[5] | C₅H₂N₂O₂S[6] | - |

| Molecular Weight | 154.15 g/mol [5] | 154.14 g/mol | - |

| Appearance | Solid | Yellow Solid[6] | Handle as a solid powder. |

| Hazard Statements | Not specified in search results. | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] | Assume the compound is toxic via all routes of exposure and is an irritant. |

| Precautionary Statements | Not specified in search results. | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with soap and water).[6][7] | Use only in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid dust formation and inhalation.[1][2] |

| Storage | Store sealed in dry, 2-8°C.[5] | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed.[7] | Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents. |

Core Application: A Gateway to Thieno[2,3-d]pyrimidine Kinase Inhibitors

The primary utility of this compound is its role as a precursor to 3-aminothiophene-2-carbonitrile (CAS 56489-05-5)[8], which is a direct antecedent to the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a cornerstone of many modern kinase inhibitors, which function by blocking signaling pathways essential for cancer cell proliferation.[9]

The synthetic strategy is a logical and efficient two-step process:

-

Reduction of the Nitro Group: The nitro group at the 3-position is selectively reduced to a primary amine. This transformation is the key step, converting the electron-withdrawing nitro group into a nucleophilic amino group.

-

Annulation of the Pyrimidine Ring: The resulting ortho-amino-nitrile undergoes a cyclization reaction with a suitable one-carbon electrophile (like formamide) to construct the fused pyrimidine ring, yielding the stable thieno[2,3-d]pyrimidin-4-one core.

This core can then be subjected to further derivatization (e.g., chlorination and subsequent nucleophilic substitution) to generate a library of compounds for structure-activity relationship (SAR) studies.[10]

Diagram 1: Overall Synthetic Workflow

Caption: General workflow from the intermediate to kinase inhibitor candidates.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the thieno[2,3-d]pyrimidin-4-one core from a generic nitro-cyanothiophene precursor.

Protocol 1: Synthesis of 3-Aminothiophene-2-carbonitrile (Reduction)

This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O), a reliable and effective reagent for the reduction of aromatic nitro compounds in the presence of sensitive functional groups like nitriles.

Materials and Reagents:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, Buchner funnel.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

-

Reagent Addition: To this suspension, add stannous chloride dihydrate (4.0-5.0 eq) in one portion.

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add concentrated HCl (5.0-6.0 eq) dropwise via an addition funnel. The addition is exothermic and should be controlled to maintain the internal temperature below 40°C.

-

Causality Note: The acidic environment is crucial for the activity of the SnCl₂ reducing agent. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious as CO₂ gas will evolve.

-

Work-up - Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Work-up - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminothiophene-2-carbonitrile.

-

Purification: The product can often be used directly in the next step. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)

This protocol employs formamide, which serves as both the reagent (source of the final carbon and nitrogen atoms of the pyrimidine ring) and the solvent.

Materials and Reagents:

-

3-Aminothiophene-2-carbonitrile (from Protocol 1)

-

Formamide

-

High-temperature reaction flask, reflux condenser, heating mantle.

Procedure:

-

Setup: In a round-bottom flask, add 3-aminothiophene-2-carbonitrile (1.0 eq) and an excess of formamide (15-20 eq).

-

Reaction: Heat the mixture to reflux (approx. 180-190°C) under an inert atmosphere (e.g., Nitrogen). The reaction can be monitored by TLC. The reaction is typically complete within 4-8 hours.

-

Causality Note: At high temperatures, the amino group attacks the nitrile to form an amidine intermediate, which then reacts with formamide (or its decomposition products) and cyclizes to form the thermodynamically stable fused pyrimidine ring.

-

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of the product often forms upon cooling.

-

Isolation: Pour the cooled mixture into cold water or onto crushed ice. Stir vigorously for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual formamide.

-

Purification: Dry the solid product under vacuum. The resulting thieno[2,3-d]pyrimidin-4(3H)-one is often of high purity. If needed, it can be further purified by recrystallization.

Diagram 2: Reaction Scheme for Thieno[2,3-d]pyrimidin-4-one Synthesis

Caption: Reaction pathway from the nitro-precursor to the thienopyrimidine core.

References

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Adis International.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability. BenchChem.

- Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed.

- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- 85598-50-1 | 2-Nitrothiophene-3-carbonitrile. ChemScene.

- Safety Data Sheet. (2014). Sigma-Aldrich.

- 5-Nitrothiophene-2-carbonitrile. AK Scientific, Inc.

- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

- A new approach toward the construction of the thieno[2,3-d]pyrimidine core system was demonstrated by the reaction of the prepared dihydrothiophenes with HCHO and RNH 2. ACS Omega.

- Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate.

- CAS 56489-05-5 3-Aminothiophene-2-carbonitrile. Alfa Chemistry.

- Synthesis of Some Thienopyrimidine Derivatives. National Institutes of Health (NIH).

Sources

- 1. fishersci.com [fishersci.com]

- 2. nkfr.org [nkfr.org]

- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 4. (PDF) Synthesis of new thieno[2,3-d]pyrimidines, thieno[3,2-e]pyridines, and thieno[2,3-d][1,3]oxazines [academia.edu]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scielo.br [scielo.br]

- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reduction of Nitrothiophene Carbonitriles

Welcome to the technical support center for the selective reduction of nitrothiophene carbonitriles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The reduction of a nitro group on a thiophene ring bearing a nitrile is a common step in the synthesis of valuable pharmaceutical intermediates. However, the reaction is often plagued by side reactions that can complicate purification and lower yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction conditions and achieve clean, high-yielding conversions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both an explanation of the underlying cause and actionable protocols to resolve the issue.

Q1: My reaction is incomplete. After an extended reaction time, I still observe a significant amount of starting material by TLC/LCMS. What is happening?

A1: Incomplete conversion is typically due to insufficient reducing power, poor reagent stoichiometry, or catalyst deactivation.

Underlying Causes and Solutions:

-

Insufficient Reducing Agent: The reduction of a nitro group to an amine is a six-electron process, requiring a substantial stoichiometric equivalent of the reducing agent.[1] For metal-based reductions like SnCl₂ or Fe, it is crucial to use a significant excess.

-

Catalyst Deactivation (Catalytic Hydrogenation): The sulfur atom in the thiophene ring is a known poison for many hydrogenation catalysts, particularly Palladium (Pd).[2] It can irreversibly bind to the catalyst's active sites, halting the reaction.[3]

-

Solution 1: Switch Catalyst. Consider using a more sulfur-tolerant catalyst. Raney Nickel is often more resistant to sulfur poisoning than Palladium on carbon (Pd/C) and can be an effective alternative.[4]

-

Solution 2: Increase Catalyst Loading. A higher loading of Pd/C might be sufficient to drive the reaction to completion, though this can be costly.

-

Solution 3: Use an Alternative Method. If catalyst poisoning is persistent, switching to a chemical reduction method (e.g., SnCl₂, Fe, Na₂S₂O₄) is advisable.

-

-

Poor Reagent Quality: Older bottles of reducing agents like sodium dithionite (Na₂S₂O₄) can degrade upon exposure to air and moisture. Similarly, the activity of metal powders (Fe, Zn) can be diminished by surface oxidation.

-

Protocol: Iron-Mediated Reduction in Acidic Media [5]

-

To a stirred suspension of your nitrothiophene carbonitrile (1.0 equiv) in a mixture of ethanol, water, and acetic acid (e.g., 2:1:1 ratio), add iron powder (5-10 equiv).

-

Heat the mixture to a moderate temperature (e.g., 50-70 °C).

-

Monitor the reaction progress by TLC or LCMS. The reaction is often complete within 1-3 hours.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove excess iron and iron salts.

-

Basify the filtrate with an aqueous base (e.g., 2M KOH or Na₂CO₃ solution) and extract the product with an organic solvent like ethyl acetate.

-

-

Q2: My mass spectrometry results show a mass corresponding to the hydroxylamine intermediate, but it's not converting to the final amine. How do I push the reaction to completion?

A2: The accumulation of the hydroxylamine intermediate (Ar-NHOH) is a classic sign that the reduction has stalled. This intermediate is formed after the transfer of four electrons, and its further reduction to the amine requires two more electrons.[1]

Underlying Causes and Solutions:

-

Reaction Conditions are Too Mild: Some reducing systems or conditions are only potent enough to achieve the partial reduction to the hydroxylamine.

-

pH Control: The reduction potential of the nitro group and its intermediates is highly dependent on pH.[6] In some cases, a more acidic environment is required to facilitate the final reduction step.

-

Solution 1: Increase Temperature or Reagent Stoichiometry. Gently increasing the reaction temperature or adding more of the reducing agent can often provide the necessary activation energy to complete the reduction.

-

Solution 2: Adjust pH. For metal-based reductions (Fe, Sn, Zn), ensuring the presence of a strong acid like HCl is critical.[7] The acidic conditions protonate the hydroxylamine, making it a better electrophile for the final reduction steps.

-

Protocol: SnCl₂-Mediated Reduction [8]

-

Dissolve the nitrothiophene carbonitrile (1.0 equiv) in a suitable solvent like ethanol or ethyl acetate.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) in concentrated HCl.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C).

-

Monitor the disappearance of the hydroxylamine intermediate.

-

After completion, carefully quench the reaction by adding it to a stirred, cooled solution of a strong base (e.g., 30-40% NaOH) to precipitate tin salts.

-

Filter the mixture and extract the aqueous layer with an organic solvent.

-

-

Q3: My reaction mixture has turned a deep red/orange color, and I'm isolating colored impurities that are not the starting material or the desired amine. What are these byproducts?

A3: The formation of intensely colored byproducts often indicates the presence of azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds. [6]

Underlying Causes and Solutions:

These side products form via a condensation reaction between the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates, which are both present during the reduction.[9] This condensation pathway is particularly favored under neutral or basic conditions.[10]

-

Solution: Maintain Acidic Conditions. The most effective way to prevent the formation of azo and azoxy compounds is to run the reduction under strongly acidic conditions (e.g., using Fe/HCl, Sn/HCl, or Zn/AcOH).[7] The acid protonates the hydroxylamine intermediate, which prevents it from acting as a nucleophile and condensing with the nitroso intermediate.

Q4: My desired product is formed, but I'm also seeing byproducts indicating the nitrile group has been reduced or hydrolyzed. How can I preserve the carbonitrile?

A4: The nitrile group is generally stable to many nitro-reducing conditions, but it can be susceptible to reduction by strong hydride reagents or hydrolysis under harsh acidic or basic workup conditions.

Underlying Causes and Solutions:

-

Harsh Reducing Agents: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro group and the nitrile.[11][12] While NaBH₄ alone is typically not strong enough to reduce a nitro group, its reactivity can be enhanced with additives, which may then also affect the nitrile.[13]

-

Over-reduction in Catalytic Hydrogenation: Under forcing hydrogenation conditions (high pressure, high temperature, extended reaction times), the nitrile group can be reduced to a primary amine.[14] This can lead to the formation of secondary amine "dimers" as a subsequent side reaction.[11]

-

Hydrolysis: Prolonged exposure to hot, strong acid or base during the reaction or workup can hydrolyze the nitrile to a carboxylic acid or primary amide.[15]

-

Solution 1: Choose a Chemoselective Reagent. Reagents like Fe/AcOH, SnCl₂, or Na₂S₂O₄ are highly chemoselective for the nitro group in the presence of a nitrile.[4][5]

-

Solution 2: Moderate Reaction Conditions. Avoid excessive heating or prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.

-

Solution 3: Careful Workup. When using acidic reduction methods, perform the basic quench at a low temperature (e.g., 0 °C) and minimize the time the product spends in the strongly basic or acidic solution before extraction.

-

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" reducing agent for a nitrothiophene carbonitrile?

A1: While the "best" reagent is substrate-dependent, stannous chloride (SnCl₂) in an acidic medium is an excellent starting point. It is highly effective, generally chemoselective for the nitro group, and avoids the catalyst poisoning issues associated with catalytic hydrogenation.[4][8] Iron powder in acetic acid is another robust and cost-effective alternative.[5]

| Reagent System | Pros | Cons | Chemoselectivity (Nitrile) |

| H₂ / Pd/C | Clean reaction, high yield if successful. | Prone to catalyst poisoning by thiophene. Can reduce nitriles under harsh conditions. | Good, but can be compromised. |

| H₂ / Raney Ni | More sulfur-tolerant than Pd/C.[4] | Pyrophoric catalyst, requires careful handling. | Good. |

| SnCl₂ / HCl | Highly reliable, high yield, good functional group tolerance.[8] | Stoichiometric tin waste, requires careful basic workup. | Excellent. |

| Fe / Acid (HCl/AcOH) | Inexpensive, effective, good functional group tolerance.[5][7] | Requires filtration of iron salts, stoichiometric waste. | Excellent. |

| Na₂S₂O₄ | Mild, useful for sensitive substrates.[16] | Can be less potent, may require heat, reagent stability issues.[17] | Excellent. |

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. The product, an aminothiophene, is significantly more polar than the starting nitrothiophene due to the amine group's ability to hydrogen bond. This results in a much lower Rf value on silica gel plates. Staining with a potassium permanganate (KMnO₄) solution is effective, as the amine will readily oxidize, appearing as a yellow/brown spot on a purple background. Liquid Chromatography-Mass Spectrometry (LCMS) is also an excellent tool for unambiguously tracking the disappearance of starting material and the appearance of the product mass.

Q3: Are there any special considerations for purifying the aminothiophene carbonitrile product?

A3: Yes. Aminothiophenes, like many anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities and decomposition over time.

-

Prompt Purification: Purify the crude product as soon as possible after the workup.

-

Column Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% Et₃N in the eluent). This neutralizes the acidic sites on the silica, preventing product degradation and streaking on the column.

-

Storage: Store the final, purified product under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer to minimize oxidation.

References

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

-

ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). Available from: [Link]

-

WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link]

-

Organic Chemistry Data. Nitro Reduction - Common Conditions. Available from: [Link]

-

Organic Chemistry Data. Nitro Reduction - SnCl2 - Common Organic Chemistry. Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Available from: [Link]

-

ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025). Available from: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Available from: [Link]

-

ResearchGate. Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2026). Available from: [Link]

-

ResearchGate. How to prevent secondary amine formation in nitrile reduction?. (2019). Available from: [Link]

-

AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Available from: [Link]

-

Sciencemadness Discussion Board. mechanism of sodium dithionite aromatic nitro reduction?. (2022). Available from: [Link]

-

Grokipedia. Reduction of nitro compounds. Available from: [Link]

-

Reddit. reduction of nitrobenzene to aniline by sodium dithionite?. (2021). Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]

-